molecular formula C7H6F3NO2S B6229434 methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate CAS No. 1574635-45-2

methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate

Cat. No. B6229434
CAS RN: 1574635-45-2
M. Wt: 225.2
InChI Key:
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Description

Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate (MTATC) is an important organic compound that has recently become a research focus due to its unique properties. MTATC is a versatile compound with applications in various fields, including synthesis, drug delivery, and biochemistry.

Scientific Research Applications

Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate has a wide range of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as 1,2-dithiole-3-thione derivatives. It is also used as a reagent for the synthesis of heterocyclic compounds, such as thiophene and furan derivatives. methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate has been used in the synthesis of novel fluorescent dyes, which have potential applications in biological imaging. In addition, methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate has been used in the synthesis of polymers and materials with potential applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is not well understood. However, it is believed that the compound acts as an electrophile, and its reactivity is due to the presence of the trifluoromethyl group on the thiophene ring. The trifluoromethyl group is electron-withdrawing, making the thiophene ring more reactive. This increased reactivity allows methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate to act as a nucleophile and react with electrophiles, such as protons and other electrophilic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate are not well understood. However, it has been observed to have a mild cytotoxic effect in vitro, which suggests that it may have potential applications in cancer therapy. In addition, methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential applications in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound, making it ideal for use in long-term experiments. In addition, the compound is soluble in a variety of organic solvents, allowing for easy manipulation and storage. However, methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is also toxic and should be handled with caution.

Future Directions

There are many potential future directions for research on methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate. One potential direction is the development of new synthetic methods for the production of methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate and its derivatives. Another potential direction is the exploration of the compound’s potential applications in drug delivery and tissue engineering. Additionally, further research could be conducted to explore the biochemical and physiological effects of methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate, as well as its potential applications in cancer therapy and the treatment of bacterial infections. Finally, research could be conducted to explore the potential of methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate as a fluorescent dye for biological imaging.

Synthesis Methods

Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can be synthesized using a variety of methods. The most common method is a two-step reaction involving the reaction of trifluoromethanesulfonate with 2-amino-5-chlorothiophene-3-carboxylic acid in the presence of a base. The product is then further reacted with methyl iodide to yield the desired compound. Other methods include the reaction of trifluoromethanesulfonate with 2-amino-5-chlorothiophene-3-carboxylic acid in the presence of a base, followed by the reaction with methyl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate involves the introduction of an amino group and a carboxylate group onto a thiophene ring that has a trifluoromethyl group at the 5-position. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dichlorothiophene", "methyl trifluoromethyl ketone", "ammonia", "sodium hydroxide", "carbon dioxide", "methanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: 2,5-dichlorothiophene is reacted with methyl trifluoromethyl ketone in the presence of a base such as sodium hydroxide to form methyl 2-chloro-5-(trifluoromethyl)thiophene-3-carboxylate.", "Step 2: The resulting product from step 1 is then treated with ammonia in methanol to introduce an amino group at the 2-position of the thiophene ring, forming methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate.", "Step 3: The product from step 2 is then treated with carbon dioxide in methanol to introduce a carboxylate group at the 3-position of the thiophene ring, forming the final product, methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate.", "Step 4: The final product is isolated by filtration and washed with diethyl ether. It is then treated with hydrochloric acid to remove any remaining impurities, followed by neutralization with sodium bicarbonate." ] }

CAS RN

1574635-45-2

Product Name

methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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